molecular formula C13H14IN3 B1626646 6-Iodo-2-piperazin-1-yl-quinoline CAS No. 296759-25-6

6-Iodo-2-piperazin-1-yl-quinoline

Cat. No.: B1626646
CAS No.: 296759-25-6
M. Wt: 339.17 g/mol
InChI Key: BZVOKNDAJHHFPT-UHFFFAOYSA-N
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Description

6-Iodo-2-piperazin-1-yl-quinoline is a chemical compound with the molecular formula C13H14IN3. It is characterized by the presence of an iodine atom at the 6th position of the quinoline ring and a piperazine moiety at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-piperazin-1-yl-quinoline typically involves the iodination of 2-piperazin-1-yl-quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available quinoline derivatives. The process includes the formation of the piperazine ring followed by selective iodination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-piperazin-1-yl-quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-2-piperazin-1-yl-quinoline, while oxidation with potassium permanganate can produce quinoline-2,6-dione derivatives .

Scientific Research Applications

6-Iodo-2-piperazin-1-yl-quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-2-piperazin-1-yl-quinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

6-iodo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14IN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVOKNDAJHHFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476408
Record name 6-Iodo-2-piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-25-6
Record name 6-Iodo-2-piperazin-1-yl-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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